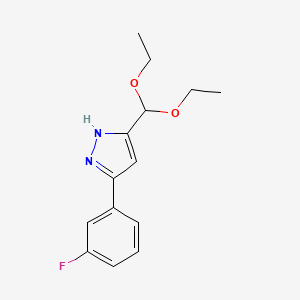

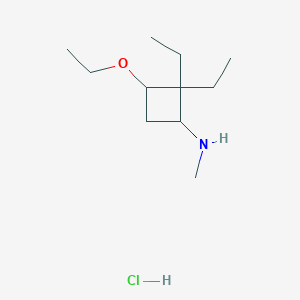

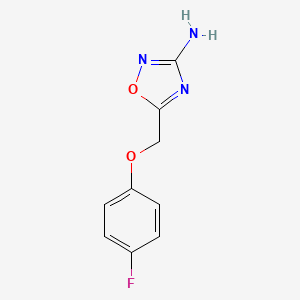

![molecular formula C44H46O2 B1447992 (R)-3,3'-Bis(3,5-diisopropylphenyl)-[1,1'-binapthalene]-2,2'-diol CAS No. 1435948-31-4](/img/structure/B1447992.png)

(R)-3,3'-Bis(3,5-diisopropylphenyl)-[1,1'-binapthalene]-2,2'-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Physical And Chemical Properties Analysis

BINAP has a molecular formula of C44H46O2 and a molecular weight of 606.8 g/mol. More detailed physical and chemical properties are not available in the current resources.Aplicaciones Científicas De Investigación

Catalytic Applications

The compound is used in the realm of catalysis, where it serves as a ligand in the Rhodium-catalyzed asymmetric hydrogenation of acetamidoacrylic acids and esters. This process yields chiral amino acid derivatives with high enantiomeric excesses, demonstrating the compound's effectiveness in facilitating asymmetric synthesis. The applications extend to catalyzing the hydrosilylation of ketones, isomerization, intramolecular hydrosilylation, and hydrogenation of olefins, showcasing its versatility in different catalytic reactions (Guo et al., 2002); (Wiles et al., 1996).

Material Science and Polymer Chemistry

In material science, derivatives of (R)-3,3'-Bis(3,5-diisopropylphenyl)-[1,1'-binapthalene]-2,2'-diol have been utilized in the synthesis of aluminum complexes. These complexes exhibit catalytic activity toward the ring-opening polymerization (ROP) of ε-caprolactone, an essential reaction for producing biodegradable polymers. This highlights the compound's role in the development of environmentally friendly materials (Bakthavachalam & Reddy, 2013).

Organic Synthesis and Chemical Transformations

The compound is instrumental in organic synthesis, particularly in reactions such as the [2+2+2] cycloaddition–aromatization process. This process involves 1,6-diynes with cyclic enol ethers at room temperature to produce aryl alkanol derivatives, underscoring its significance in constructing complex organic molecules with high efficiency (Aida et al., 2016).

Supramolecular Chemistry

In supramolecular chemistry, chiral polymers synthesized from derivatives of the compound exhibit strong aggregation-induced circularly polarized luminescence (AICPL) emission signals. This property is attributed to the formation of supramolecular self-assembled helical nanowires, indicating the compound's potential in creating materials with unique optical properties (Ma et al., 2018).

Safety And Hazards

Propiedades

IUPAC Name |

3-[3,5-di(propan-2-yl)phenyl]-1-[3-[3,5-di(propan-2-yl)phenyl]-2-hydroxynaphthalen-1-yl]naphthalen-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H46O2/c1-25(2)31-17-32(26(3)4)20-35(19-31)39-23-29-13-9-11-15-37(29)41(43(39)45)42-38-16-12-10-14-30(38)24-40(44(42)46)36-21-33(27(5)6)18-34(22-36)28(7)8/h9-28,45-46H,1-8H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDRIJXMYCUGAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC(=CC(=C6)C(C)C)C(C)C)O)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H46O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3,3'-Bis(3,5-diisopropylphenyl)-[1,1'-binapthalene]-2,2'-diol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

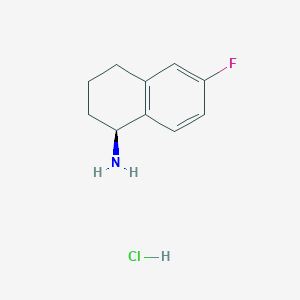

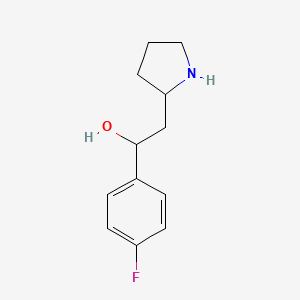

![4-[(2,5-Dichlorophenyl)methylidene]piperidine hydrochloride](/img/structure/B1447912.png)

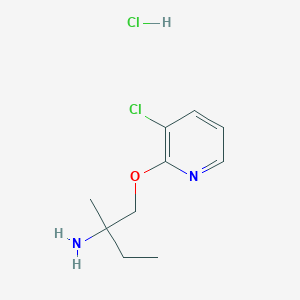

amine hydrochloride](/img/structure/B1447919.png)

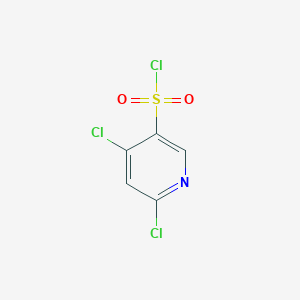

![Spiro[oxirane-2,8'-pentacyclo[5.4.0.0^{2,6}.0^{3,10}.0^{5,9}]undecane]](/img/structure/B1447932.png)